Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate
Overview
Description
Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C11H10N2O2S and its molecular weight is 234.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Transformations into Diverse Compounds : Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate is a key starting material in the synthesis of various derivatives. For instance, it has been used to transform into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates (Albreht et al., 2009).
Synthesis of Novel Compounds : This chemical has been pivotal in the synthesis of novel compounds with potential biological activities. For example, its use in the design and synthesis of thiazole-aminopiperidine hybrid analogues as inhibitors of Mycobacterium tuberculosis (Jeankumar et al., 2013).
Creation of Piperidine Substituted Derivatives : It has also been employed in the synthesis of piperidine substituted benzothiazole derivatives, contributing to the study of their biological properties (Shafi et al., 2021).
Biological Applications
Anticancer Agent Development : There is evidence of its use in the development of novel pyridine-thiazole hybrid molecules as potential anticancer agents. Certain derivatives show high antiproliferative activity and could be promising in cancer treatment (Ivasechko et al., 2022).
Antibacterial Activity : Derivatives of this compound have shown antibacterial activity, indicating its potential in antimicrobial research. For example, certain synthesized compounds have been tested for their effectiveness against bacterial strains (Singh & Kumar, 2015).
Antimalarial Activity : In the field of antimalarial research, derivatives of this compound have been evaluated for their inhibitory potentials against plasmodium falciparum, showing significant activity (Makam et al., 2014).
Mechanism of Action
Target of Action
Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to diverse biological activities .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities
Molecular Mechanism
It is known that thiazole derivatives can form adducts with DNA through intercalation and are stabilized by hydrophobic and hydrogen bonds interactions
Properties
IUPAC Name |
ethyl 2-pyridin-3-yl-1,3-thiazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)9-7-16-10(13-9)8-4-3-5-12-6-8/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJLPDWBCGOLPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260559 | |
Record name | Ethyl 2-(3-pyridinyl)-4-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39067-28-2 | |
Record name | Ethyl 2-(3-pyridinyl)-4-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39067-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(3-pyridinyl)-4-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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